2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide is a complex organic compound that features a fluorophenyl group, a furan ring, and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in biological systems compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSGSKPIKDUZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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